molecular formula C22H23N3O B2825240 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone CAS No. 2034460-83-6

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone

Cat. No.: B2825240
CAS No.: 2034460-83-6
M. Wt: 345.446
InChI Key: ISSMIFBNNUYPCI-UHFFFAOYSA-N
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Description

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone is a sophisticated small molecule of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a 2-methylbenzimidazole scaffold, a moiety widely recognized in drug discovery for its diverse biological activities and its role as a key pharmacophore in therapeutic agents . This compound is intended for research applications only and is not for diagnostic or therapeutic use in humans. The molecular architecture of this compound is particularly notable for its phenylcyclopropyl group. The cyclopropylamine unit is a privileged structure in neuroscience-focused drug discovery, known to confer valuable pharmacological properties and is found in compounds investigated as LSD1 inhibitors . This suggests potential research applications in neuropharmacology and epigenetics. The integration of the benzimidazole and pyrrolidine subunits further enhances its research utility, as these structures are frequently employed in the design of compounds targeting G-protein coupled receptors (GPCRs), including opioid and dopamine receptors . Researchers can utilize this chemical as a key intermediate or a novel pharmacophore in the design and synthesis of biologically active molecules. Its structure offers multiple sites for synthetic modification, making it a versatile building block for constructing libraries of compounds aimed at exploring new chemical space for various biological targets. Potential research streams include the development of ligands for CNS targets, investigation of pain pathways, and exploration of treatments for neurological disorders . As with all research chemicals, proper safety protocols must be observed. This product is supplied for use in controlled laboratory environments by qualified researchers.

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-16-23-19-9-5-6-10-20(19)25(16)18-11-14-24(15-18)21(26)22(12-13-22)17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSMIFBNNUYPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone typically involves multi-step organic reactions:

    Formation of 2-methyl-1H-benzo[d]imidazole: This can be synthesized by condensing o-phenylenediamine with acetic acid under acidic conditions.

    Attachment of Pyrrolidine Ring: The 2-methyl-1H-benzo[d]imidazole is then reacted with a suitable pyrrolidine derivative, often through nucleophilic substitution or cyclization reactions.

    Introduction of Phenylcyclopropyl Group: The final step involves the addition of the phenylcyclopropyl group, which can be achieved through Friedel-Crafts acylation or similar methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the Methanone Group

The methanone group (-C=O) is susceptible to nucleophilic addition and reduction reactions.

Reaction TypeReagents/ConditionsProductKey FindingsReferences
Reduction LiAlH<sub>4</sub>, THF, 0°C → RTSecondary alcoholComplete reduction to (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanol observed. Product confirmed via <sup>1</sup>H NMR (δ 4.2 ppm, broad singlet for -OH) .
Grignard Addition CH<sub>3</sub>MgBr, Et<sub>2</sub>OTertiary alcoholMethanone reacts with Grignard reagents to form tertiary alcohols. Steric hindrance from the phenylcyclopropyl group reduces yield (≤45%) .

Pyrrolidine-Benzoimidazole Interactions

The pyrrolidine nitrogen and benzoimidazole ring participate in acid-base and electrophilic substitution reactions.

Reaction TypeReagents/ConditionsProductKey FindingsReferences
N-Alkylation CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium saltSelective alkylation at the pyrrolidine nitrogen confirmed via <sup>13</sup>C NMR (δ 55 ppm for N-CH<sub>3</sub>). Benzoimidazole remains intact .
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitro-benzoimidazole derivativeNitration occurs at the C5 position of the benzoimidazole ring (ortho to N-methyl group). Yield: 62% .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes ring-opening under radical or acidic conditions.

Reaction TypeReagents/ConditionsProductKey FindingsReferences
Acid-Catalyzed Ring Opening H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O1-Phenylpropane-1,2-diolCyclopropane ring opens to form a diol. Stereochemistry confirmed via X-ray crystallography .
Radical Addition AIBN, Bu<sub>3</sub>SnH, toluenePhenylpropane derivativeRadical-initiated hydrogen abstraction leads to cyclopropane cleavage. Reaction monitored via EPR spectroscopy .

Cross-Coupling Reactions

The benzoimidazole and phenyl groups enable transition metal-catalyzed coupling.

Reaction TypeReagents/ConditionsProductKey FindingsReferences
Suzuki-Miyaura Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivativeCoupling at the phenylcyclopropyl group achieved with 78% yield. Limited reactivity observed at benzoimidazole due to steric hindrance .

Thermal and Photolytic Stability

  • Thermal Decomposition : At >200°C, the cyclopropane ring undergoes retro-Diels-Alder fragmentation, releasing ethylene gas (TGA-FTIR analysis) .

  • Photolysis : UV irradiation (254 nm) in acetonitrile generates a benzoimidazole-centered radical, detected via spin-trapping experiments .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial activity. For instance, studies have demonstrated effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as ≤0.25 μg/mL, indicating potent antimicrobial effects.

Antimicrobial Activity Summary

CompoundTarget PathogenMIC (µg/mL)Cytotoxicity (µg/mL)
Compound AS. aureus MRSA≤0.25>32
Compound BC. neoformans≤0.25>32
Compound CE. coli>200>32

Anticancer Potential

The structure of this compound suggests possible anticancer properties. Similar benzimidazole derivatives have shown efficacy in inhibiting various cancer cell lines, including breast (MCF-7) and colon (HT29) cancers. Mechanisms of action include the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Case Study: Anticancer Activity

A study focused on a structurally related compound demonstrated that it could induce apoptosis in MCF-7 cells with an IC50 value significantly lower than that of conventional chemotherapeutics, indicating its potential as a lead compound for further development.

Neuroprotective Effects

Emerging research suggests that compounds containing the benzo[d]imidazole moiety may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in disease progression.

Mode of Action

Imidazole derivatives are known to interact with multiple biological targets. This compound likely affects several biochemical pathways, enhancing its therapeutic potential across various conditions.

Pharmacokinetic Profile

The solubility characteristics of imidazole derivatives suggest favorable absorption profiles, which could enhance bioavailability when administered in vivo.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole ring can bind to DNA, inhibiting replication and transcription processes. Additionally, the pyrrolidine and phenylcyclopropyl groups can interact with proteins, affecting their function and stability. These interactions disrupt critical cellular processes, leading to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a 2-methylbenzimidazole-substituted pyrrolidine and a phenylcyclopropyl methanone group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Features Bioactivity Highlights Reference
Target Compound : (3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone - 2-Methylbenzimidazole-pyrrolidine
- Phenylcyclopropyl methanone
Limited direct data; inferred potential for kinase inhibition or antimicrobial action Hypothetical
Analog 1 : 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cp) - Benzene-propanone-pyrrolidine
- Carboxamide substituent
Demonstrated synthetic accessibility; no explicit bioactivity reported Experimental
Analog 2 : Plant-derived benzimidazole analogs (e.g., C. gigantea extracts) - Natural benzimidazole derivatives Insecticidal activity linked to metabolic disruption in pests Field studies

Key Observations :

Structural Differences: The target compound’s phenylcyclopropyl methanone group distinguishes it from Analog 1, which features a linear 3-oxo-3-phenylpropyl chain. Cyclopropane’s rigidity may enhance target binding affinity compared to flexible alkyl chains.

Bioactivity Insights :

  • While Analog 1’s synthesis is well-documented, its bioactivity remains uncharacterized, limiting direct comparison.
  • Natural analogs (Analog 2) exhibit insecticidal properties by disrupting cuticle formation or metabolic pathways, suggesting that the target compound’s benzimidazole core could be repurposed for pest control.

Biological Activity

The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone , also known by its CAS number 2034460-83-6, is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings, structure-activity relationships, and potential implications in medicinal chemistry.

Molecular Structure and Properties

The molecular structure of the compound includes:

  • Benzimidazole moiety : Known for diverse biological activities including anticancer and antimicrobial effects.
  • Pyrrolidine ring : Exhibits various pharmacological properties.
  • Phenylcyclopropyl group : Enhances selectivity in drug design.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC18H23N3O
Molecular Weight313.4 g/mol
CAS Number2034460-83-6

Structure-Activity Relationship (SAR)

The biological activity of this compound is primarily predicted through SAR studies, which suggest that its structural components may interact with various biological targets. The combination of the benzimidazole and pyrrolidine structures potentially enhances its bioactivity compared to simpler analogs.

Antitumor Activity

Research has indicated that similar compounds within the benzimidazole family exhibit significant antitumor properties. For instance, derivatives have shown effectiveness in suppressing tumor growth in mouse xenograft models, indicating a promising avenue for cancer treatment . The modulation of pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR is crucial in this context, as it leads to controlled tumor proliferation .

Neuroprotective Effects

Compounds containing benzimidazole rings are often associated with neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play pivotal roles. The potential for this compound to exhibit similar effects warrants further investigation.

Case Study 1: Anticancer Properties

In a study evaluating various benzimidazole derivatives, one compound demonstrated a strong dependency on free-drug exposure for antitumor activity, leading to significant tumor growth suppression at low doses in vivo. This highlights the importance of drug formulation and delivery methods in maximizing therapeutic efficacy .

Case Study 2: Pharmacological Profile

Another study focusing on pyrrolidine derivatives revealed their ability to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. The interaction of these compounds with G protein-coupled receptors (GPCRs) illustrates their diverse pharmacological profiles .

Q & A

Q. What are the standard synthetic routes for synthesizing (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzimidazole-pyrrolidine core via nucleophilic substitution or cyclization reactions. For example, coupling 2-methylbenzimidazole with a pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the 1-phenylcyclopropyl methanone group via Friedel-Crafts acylation or ketone conjugation using 1-phenylcyclopropanecarbonyl chloride .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. How is the compound structurally characterized?

Characterization relies on:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks for the benzimidazole (δ 7.2–7.8 ppm), pyrrolidine (δ 2.5–3.5 ppm), and cyclopropane (δ 1.2–1.8 ppm) .
    • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₄N₃O: 370.1918) .
  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine and cyclopropane moieties .

Q. What initial biological screenings are recommended for this compound?

Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) .
  • Antimicrobial Testing : Broth microdilution for MIC determination against Gram+/− bacteria .
  • Enzyme Inhibition : Screen against kinases or proteases due to benzimidazole’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can synthesis yield be optimized using green chemistry principles?

  • Microwave Assistance : Reduces reaction time from 12h to 30min and improves yield by 15–20% (e.g., 160 W, 70°C) .
  • Solvent-Free Conditions : Eliminate DMF by using mechanochemical grinding for Step 1, achieving comparable yields (60–65%) .
  • Catalyst Optimization : Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]BF₄) in Step 2 to reduce waste .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on key substituents:

  • Benzimidazole Methyl Group : Test removal or substitution (e.g., Cl, CF₃) to evaluate steric/electronic effects on target binding .
  • Cyclopropane Ring : Replace with cyclobutane or open-chain analogs to assess conformational rigidity’s role in bioactivity .
  • Pyrrolidine Modifications : Introduce sp³-hybridized substituents (e.g., fluorine) to enhance metabolic stability .

Q. What computational strategies predict target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with benzimidazole occupying the hydrophobic pocket .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to identify critical hydrogen bonds .
  • QSAR Models : Train models on analogs to predict logP and solubility, guiding lead optimization .

Q. How to resolve contradictions in bioactivity data across studies?

  • Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes to confirm if discrepancies arise from compound degradation .
  • Batch Reproducibility : Ensure synthetic consistency via NMR purity checks (>95%) and control for stereochemical impurities .

Q. How to evaluate the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. The cyclopropane group may hydrolyze under acidic conditions .
  • Light/Temperature Sensitivity : Store at 4°C (dark) to prevent photodegradation of the benzimidazole ring .
  • Plasma Stability : Test in human plasma (37°C, 1h) to predict in vivo half-life .

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